

# **Application Notes and Protocols: Utilizing Selpercatinib in 3D Organoid Culture Systems**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Selpercatinib |           |  |  |  |
| Cat. No.:            | B610774       | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) organoid culture systems have emerged as a pivotal technology in cancer research and drug development. These in vitro models, derived from patient tumors, recapitulate the complex cellular heterogeneity and architecture of the original tissue, offering a more physiologically relevant platform for preclinical drug screening compared to traditional 2D cell cultures.[1][2] **Selpercatinib** (marketed as Retevmo®), a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has shown significant clinical efficacy in patients with tumors harboring RET gene fusions or mutations.[3] [4] These RET alterations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[5][6]

These application notes provide a comprehensive guide for the utilization of **selpercatinib** in 3D patient-derived organoid (PDO) models of RET fusion-positive cancers. The protocols outlined below detail the establishment of PDOs, treatment with **selpercatinib**, and the subsequent evaluation of drug response, enabling researchers to assess the therapeutic potential of this targeted agent in a patient-specific manner.

## **Principle of the Application**

This protocol is based on the principle of leveraging patient-derived organoids to model a patient's tumor in vitro for drug sensitivity and resistance testing.[7] By establishing organoid



cultures from tumor tissue harboring RET fusions, researchers can perform dose-response studies with **selpercatinib** to determine its efficacy in a 3D context that mimics the native tumor microenvironment. The primary endpoint of these assays is the assessment of organoid viability, which can be quantified using various methods, such as ATP-based luminescence assays.[8][9] This approach allows for the determination of key pharmacological metrics, including the half-maximal inhibitory concentration (IC50), providing valuable insights into the potential clinical response of the patient's tumor to **selpercatinib**.

## **Data Presentation: Efficacy of Selpercatinib**

The following tables summarize the clinical and in vitro efficacy of **selpercatinib** in RET fusion-positive cancers. While extensive quantitative data for **selpercatinib** in 3D organoid models is still emerging in the public domain, the provided data from clinical trials and a 2D cell line model underscore its potent and selective activity.

Table 1: Clinical Efficacy of Selpercatinib in RET Fusion-Positive Solid Tumors

| Tumor Type                                              | Patient Population                                  | Overall Response<br>Rate (ORR) | Reference |
|---------------------------------------------------------|-----------------------------------------------------|--------------------------------|-----------|
| Non-Small Cell Lung<br>Cancer (NSCLC)                   | Previously treated with platinum-based chemotherapy | 61%                            | [10]      |
| Non-Small Cell Lung<br>Cancer (NSCLC)                   | Treatment-naïve                                     | 84%                            | [10]      |
| Thyroid Cancer                                          | Previously treated                                  | 79%                            | [1]       |
| Other Solid Tumors<br>(e.g., Pancreatic,<br>Colorectal) | Previously treated                                  | 44%                            | [4]       |

Table 2: In Vitro Efficacy of Selpercatinib



| Model System           | Cancer Type                    | RET Alteration          | IC50                                                                                            | Reference |
|------------------------|--------------------------------|-------------------------|-------------------------------------------------------------------------------------------------|-----------|
| 2D Cell Line<br>(TPC1) | Papillary Thyroid<br>Carcinoma | CCDC6-RET fusion        | 15 nM                                                                                           | [11]      |
| 3D Organoid<br>Models  | Various                        | RET fusion-<br>positive | Data not widely available in public literature. A protocol to determine IC50 is provided below. | -         |

## **Experimental Protocols**

## Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from RET Fusion-Positive Tumor Tissue

This protocol outlines the general steps for generating organoids from fresh tumor tissue. Specific media compositions may need to be optimized for different tumor types.[12]

#### Materials and Reagents:

- Fresh tumor tissue from a patient with a confirmed RET fusion.
- Tissue transport medium (e.g., DMEM/F-12 with antibiotics).
- Digestion buffer (e.g., Collagenase/Hyaluronidase).
- Basement membrane matrix (e.g., Matrigel®).
- Organoid growth medium (specific to the tumor type, often containing growth factors like EGF, Noggin, R-spondin).
- Cell recovery solution.
- Standard cell culture plastics and equipment.



### Methodology:

- Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with transport medium on ice and process within 2-4 hours.
- Tissue Dissociation: Mince the tissue into small fragments and incubate in digestion buffer at 37°C with agitation until the tissue is dissociated into single cells or small cell clusters.
- Cell Seeding: Resuspend the cell pellet in a basement membrane matrix and plate as
  droplets in a pre-warmed culture plate.
- Organoid Culture: After polymerization of the matrix, add organoid growth medium to the wells. Culture the organoids at 37°C in a 5% CO2 incubator.
- Organoid Maintenance: Refresh the culture medium every 2-3 days. Passage the organoids every 7-14 days by disrupting the matrix, dissociating the organoids, and re-plating.

## Protocol 2: Selpercatinib Treatment and Viability Assessment in 3D Organoids

This protocol describes a dose-response experiment to determine the IC50 of **selpercatinib** in established PDO cultures.

### Materials and Reagents:

- Established RET fusion-positive PDO cultures.
- Selpercatinib (stock solution in DMSO).
- Organoid growth medium.
- 3D cell viability assay (e.g., CellTiter-Glo® 3D).
- White, clear-bottom 96-well plates suitable for luminescence readings.
- Multichannel pipette or automated liquid handler.
- Luminometer.



### Methodology:

- Organoid Plating: Harvest and dissociate established organoids into small fragments. Count and seed a standardized number of organoid fragments per well in a 96-well plate containing basement membrane matrix.
- Drug Preparation: Prepare a serial dilution of **selpercatinib** in organoid growth medium. A common starting range is 0.1 nM to 10  $\mu$ M. Include a vehicle control (DMSO) and a positive control for cell death.
- Drug Treatment: After allowing the organoids to recover and reform for 24-48 hours, replace the medium with the prepared selpercatinib dilutions.
- Incubation: Incubate the plate for a defined period, typically 72 to 120 hours, at 37°C in a 5% CO2 incubator.
- Viability Assay: On the day of analysis, perform the 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating, and measuring the luminescent signal.
- Data Analysis:
  - Normalize the luminescence readings of the treated wells to the vehicle control wells.
  - Plot the normalized viability against the logarithm of the selpercatinib concentration.
  - Fit the data to a four-parameter logistic curve to determine the IC50 value.

## **Mandatory Visualizations**













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Selpercatinib in RET Fusion—Positive Non—Small-Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing 3D organoid models from patient-derived conditionally reprogrammed cells to bridge preclinical and clinical insights in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [ouci.dntb.gov.ua]
- 9. Drug Sensitivity Assays of Human Cancer Organoid Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selpercatinib combination with the mitochondria-targeted antioxidant MitoQ effectively suppresses RET—mutant thyroid cancer PMC [pmc.ncbi.nlm.nih.gov]







- 11. Personalized drug screening using patient-derived organoid and its clinical relevance in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Selpercatinib in 3D Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610774#using-selpercatinib-in-3d-organoid-culture-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com